molecular formula C36H36N10 B14421309 N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine CAS No. 83144-87-0

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine

Katalognummer: B14421309
CAS-Nummer: 83144-87-0
Molekulargewicht: 608.7 g/mol
InChI-Schlüssel: HFXXWXKUWCGKHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine is a complex organic compound characterized by the presence of multiple benzimidazole groups attached to a butane-1,4-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine typically involves the reaction of benzimidazole derivatives with butane-1,4-diamine under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzimidazole groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various electrophiles or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the reactants.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.

Wirkmechanismus

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The benzimidazole groups can bind to metal ions, proteins, and nucleic acids, modulating their activity. This binding can lead to the inhibition of enzymatic functions, disruption of cellular processes, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)succinamide
  • N~4~,N~4~,N~4′~,N~4′~-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine

Uniqueness

N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine is unique due to its multiple benzimidazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity to metal ions and biological targets, making it a valuable compound for various applications.

Eigenschaften

83144-87-0

Molekularformel

C36H36N10

Molekulargewicht

608.7 g/mol

IUPAC-Name

N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)butane-1,4-diamine

InChI

InChI=1S/C36H36N10/c1-2-12-26-25(11-1)37-33(38-26)21-45(22-34-39-27-13-3-4-14-28(27)40-34)19-9-10-20-46(23-35-41-29-15-5-6-16-30(29)42-35)24-36-43-31-17-7-8-18-32(31)44-36/h1-8,11-18H,9-10,19-24H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)

InChI-Schlüssel

HFXXWXKUWCGKHL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CCCCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.